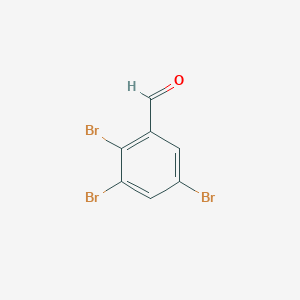

2,3,5-Tribromobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-tribromobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br3O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZYCTSKFLSIHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 2,3,5-Tribromobenzaldehyde and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide delves into the chemical properties of 2,3,5-Tribromobenzaldehyde. It is important to note at the outset that while this specific isomer is identified by the CAS number 477534-83-1, detailed experimental data regarding its synthesis, reactivity, and spectroscopic profile is notably scarce in publicly accessible scientific literature. This guide will therefore address the known information for this compound and broaden the scope to provide a comprehensive overview of the chemical properties of tribromobenzaldehyde isomers as a class. By examining related, more thoroughly characterized isomers, we can infer and contextualize the expected behavior of the 2,3,5-isomer, offering valuable insights for researchers working with halogenated aromatic aldehydes. A notable related compound found in literature is 4-amino-2,3,5-tribromobenzaldehyde, which has been identified as an impurity in the pharmaceutical agent Ambroxol.[1]

General Synthesis of Brominated Benzaldehydes

The synthesis of brominated benzaldehydes typically involves the electrophilic aromatic substitution of benzaldehyde or a substituted benzaldehyde with a bromine source. The regioselectivity of the bromination is dictated by the directing effects of the substituents on the aromatic ring and the reaction conditions.

A common method for the bromination of substituted benzaldehydes involves dissolving the aldehyde in an aqueous solution of hydrobromic acid (40-55% by weight) and then treating it with hydrogen peroxide.[2] The brominated benzaldehyde product often precipitates from the reaction mixture and can be isolated by filtration.[2] The reaction temperature is typically maintained between 0°C and 100°C, with a preferred range of 5°C to 60°C.[2]

Another approach involves the use of bromine chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, in a suitable solvent.[3] This method is effective for producing 3-bromobenzaldehyde from benzaldehyde with minimal bromine consumption and high conversion rates.[3] For the synthesis of specifically ortho-brominated benzaldehydes, a multi-step sequence involving the formation of an O-methyloxime as a directing group, followed by palladium-catalyzed ortho-bromination and subsequent deprotection, has been developed.[4]

The following diagram illustrates a generalized workflow for the synthesis of brominated benzaldehydes.

Sources

An In-Depth Technical Guide to the Synthesis of 2,3,5-Tribromobenzaldehyde: A Proposed Pathway and Mechanistic Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the synthesis of 2,3,5-tribromobenzaldehyde, a polysubstituted aromatic aldehyde of interest in specialized organic synthesis. A comprehensive review of established chemical literature indicates a lack of a standardized, widely-published protocol for this specific isomer. Consequently, this document presents a scientifically grounded, proposed synthetic pathway, leveraging fundamental principles of electrophilic aromatic substitution. We provide a detailed analysis of the regiochemical challenges, a step-by-step experimental protocol for a plausible synthesis route starting from a commercially available precursor, and a discussion of the underlying mechanistic considerations. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis of this and structurally related compounds, emphasizing a rationale-driven approach to synthetic design.

Introduction and Synthetic Challenge

This compound is a halogenated aromatic aldehyde whose utility may lie in its potential as a building block for complex molecular architectures in medicinal chemistry and materials science. The precise arrangement of three bromine atoms and an aldehyde group on the benzene ring offers a unique pattern of reactivity and steric hindrance. However, unlike its more common isomers, a direct and optimized synthesis for this compound is not prominently documented.

The primary challenge in the synthesis of this molecule lies in controlling the regioselectivity of the bromination steps. The aldehyde group is a deactivating and meta-directing substituent, while bromine atoms are deactivating yet ortho, para-directing. The synthesis of a tri-substituted benzene ring with this specific 1,2,3,5-substitution pattern requires a strategic approach that carefully orchestrates these competing electronic and steric effects. This guide proposes a logical and feasible synthetic route and provides the chemical reasoning behind the proposed transformations.

Proposed Synthetic Pathway: A Two-Step Approach

We propose a two-step synthesis commencing with the commercially available and well-characterized precursor, 3,5-dibromobenzaldehyde. The overall strategy involves the selective introduction of a third bromine atom at the C2 position of the dibrominated starting material.

Caption: Proposed two-step synthesis of this compound.

Mechanistic Rationale and Regiochemical Analysis

The success of the proposed synthesis hinges on the regioselectivity of the final bromination step. To predict the outcome, we must analyze the directing effects of the substituents on the 3,5-dibromobenzaldehyde ring.

-

Aldehyde Group (-CHO): This is a moderately deactivating group due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the meta positions (C5, which is already substituted, and C1, the point of attachment). Therefore, it deactivates all positions on the ring, but most strongly the ortho (C2, C6) and para (C4) positions.

-

Bromine Atoms (-Br): Halogens are deactivating due to their inductive electron withdrawal but are ortho, para-directing because of the ability of their lone pairs to donate electron density through resonance, which stabilizes the cationic Wheland intermediate.[1]

Let's consider the available positions for bromination on 3,5-dibromobenzaldehyde: C2, C4, and C6.

Caption: Analysis of potential bromination sites on 3,5-dibromobenzaldehyde.

Analysis:

-

Attack at C4: This position is para to the deactivating aldehyde group but ortho to both bromine atoms. While electronically activated by the two bromines, it is significantly sterically hindered, being situated between two bulky bromine atoms. This makes electrophilic attack at C4 highly unfavorable.

-

Attack at C2 (and C6, which is equivalent): These positions are ortho to the deactivating aldehyde group. However, they are also ortho to one bromine atom and para to the other. The resonance stabilization provided by the lone pairs of the bromine atoms at these positions can partially overcome the deactivation by the aldehyde. The formation of the sigma complex for ortho attack is generally more favorable than for attack at a sterically hindered position.[1][2][3] Therefore, the C2 position is the most likely site for the third bromination.

This regiochemical preference for the ortho position has been observed in similar systems where the directing effects of multiple substituents are in competition.[4]

Proposed Experimental Protocols

The following protocols are proposed based on established methodologies for similar transformations.[4][5][6] Optimization of reaction times, temperatures, and purification methods may be necessary.

Protocol 1: Synthesis of Starting Material: 3,5-Dibromobenzaldehyde

While 3,5-dibromobenzaldehyde is commercially available, a synthesis protocol from 1,3,5-tribromobenzene is provided for completeness. This reaction proceeds via a lithium-halogen exchange followed by formylation.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 1,3,5-Tribromobenzene | 314.78 | 10.0 | 3.15 g |

| Anhydrous Diethyl Ether | - | - | 80 mL |

| n-Butyllithium (2.5 M in hexanes) | - | 10.0 | 4.0 mL |

| Anhydrous Dimethylformamide (DMF) | 73.09 | 12.0 | 0.94 mL |

| Hydrochloric Acid (1 M) | - | - | As needed |

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add 1,3,5-tribromobenzene (3.15 g, 10.0 mmol) and anhydrous diethyl ether (80 mL).

-

Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (4.0 mL of a 2.5 M solution in hexanes, 10.0 mmol) dropwise over 20 minutes, maintaining the temperature at -78 °C. Stir for 30 minutes.

-

Add anhydrous DMF (0.94 mL, 12.0 mmol) dropwise. The reaction mixture may become cloudy.

-

Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by carefully adding 1 M HCl (20 mL) at 0 °C.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3,5-dibromobenzaldehyde as a white solid.

Protocol 2: Proposed Synthesis of this compound

This protocol describes the electrophilic bromination of 3,5-dibromobenzaldehyde. A strong Lewis acid catalyst is recommended to overcome the deactivating nature of the substituted ring.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 3,5-Dibromobenzaldehyde | 263.91 | 5.0 | 1.32 g |

| Anhydrous Iron(III) Bromide (FeBr₃) | 295.56 | 0.5 | 148 mg |

| Bromine (Br₂) | 159.81 | 5.5 | 0.28 mL (0.88 g) |

| Anhydrous Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) | - | - | 40 mL |

| Sodium Thiosulfate Solution (10%) | - | - | As needed |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser (with a gas trap), add 3,5-dibromobenzaldehyde (1.32 g, 5.0 mmol), anhydrous iron(III) bromide (148 mg, 0.5 mmol), and the inert solvent (40 mL).

-

Protect the mixture from light and stir at room temperature to dissolve the solids.

-

In the dropping funnel, place a solution of bromine (0.28 mL, 5.5 mmol) in the same inert solvent (10 mL).

-

Add the bromine solution dropwise to the reaction mixture over 30 minutes. The reaction is exothermic, and HBr gas will evolve. Maintain the temperature with a water bath if necessary.

-

After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material. Gentle heating (40-50 °C) may be required to drive the reaction to completion.

-

Cool the mixture to room temperature and quench the reaction by carefully pouring it into ice-cold water (50 mL).

-

Add 10% sodium thiosulfate solution dropwise until the orange/brown color of excess bromine disappears.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (2 x 20 mL).

-

Combine the organic layers, wash with water (2 x 30 mL), then with brine (30 mL), and dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent by rotary evaporation. The crude product, this compound, will likely require purification by column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from a suitable solvent system (e.g., ethanol/water).

Safety and Handling

-

Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat). Have a sodium thiosulfate solution readily available for quenching spills.

-

n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using syringe techniques.

-

Lewis Acids (FeBr₃): Corrosive and moisture-sensitive. Handle in a dry environment.

-

Solvents: Diethyl ether is extremely flammable. Carbon tetrachloride is toxic and a suspected carcinogen. Dichloromethane is a suspected carcinogen. Use appropriate safety precautions.

Conclusion

While a standardized synthesis for this compound is not readily found in the literature, a plausible and scientifically sound pathway can be proposed based on fundamental principles of organic chemistry. The key to this synthesis is the controlled electrophilic bromination of 3,5-dibromobenzaldehyde, where an analysis of substituent directing effects predicts the formation of the desired 2,3,5-isomer. The experimental protocols provided in this guide offer a solid starting point for researchers. It must be emphasized that this is a proposed route, and experimental validation and optimization are essential to determine the actual yields, purity, and ideal reaction conditions. This work serves as a testament to the power of predictive chemistry in navigating uncharted synthetic landscapes.

References

-

The Royal Society of Chemistry. (2014). Experimental part. [Link]

-

Patsnap. (2015). Preparation method of 2-amino-3,5-dibromobenzaldehyde. [Link]

- Google Patents. (2015). CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.

-

Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. [Link]

-

YouTube. (2016). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

-

PubMed. (2014). Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification. [Link]

-

PubMed Central. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

-

University of California, Davis. (n.d.). Electrophilic Bromination of Benzaldehyde – Reaction Coordinates. [Link]

- Google Patents. (2017). CN107488126A - The method that the dibromo benzaldehyde of 2 amino 3,5 is synthesized by hydrogen peroxide.

-

Saddleback College. (n.d.). 12BL Experiment 9: Directive Effects in Vanillin Bromination – An EAS Rxn. [Link]

-

ResearchGate. (2014). (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

-

Patsnap. (2021). Production process of 2-amino-3,5-dibromobenzaldehyde. [Link]

-

SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. 3,5-Dibromobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis of 3,5-Dibromobenzaldehyde_Chemicalbook [chemicalbook.com]

2,3,5-Tribromobenzaldehyde CAS number

An In-Depth Technical Guide to 2,3,5-Tribromobenzaldehyde: Synthesis, Properties, and Applications

Introduction

This compound is a halogenated aromatic aldehyde, a class of compounds that serve as versatile building blocks in organic synthesis. Its structure, featuring an aldehyde functional group and three bromine atoms on the benzene ring, offers multiple sites for chemical modification. This makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science. This guide provides a comprehensive technical overview of this compound, including its chemical identity, properties, synthesis considerations, and applications, with a focus on its utility for researchers and drug development professionals.

The Chemical Abstracts Service (CAS) has assigned the number 477534-83-1 to this compound[1]. This unique identifier is crucial for unambiguous identification in chemical databases, regulatory submissions, and procurement.

Physicochemical and Spectroscopic Properties

The properties of this compound are dictated by its molecular structure: the electrophilic aldehyde group and the electron-withdrawing, bulky bromine substituents. While extensive experimental data for this specific isomer is not widely published, we can infer its characteristics based on related compounds.

Table 1: Key Properties of Substituted Benzaldehydes

| Property | This compound (Predicted/Inferred) | 2-Amino-3,5-dibromobenzaldehyde | 3,5-Dibromobenzaldehyde[2] |

| CAS Number | 477534-83-1[1] | 50910-55-9 | 56990-02-4 |

| Molecular Formula | C₇H₃Br₃O | C₇H₅Br₂NO | C₇H₄Br₂O |

| Molecular Weight | 342.81 g/mol | 278.93 g/mol | 263.91 g/mol |

| Appearance | Likely a white to off-white solid | - | - |

| Melting Point | Not available | 130-135 °C | 84-88 °C |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, Dichloromethane, Ethyl Acetate) and insoluble in water. | - | - |

| SMILES String | O=Cc1cc(Br)c(Br)c(Br)c1 | Nc1c(Br)cc(Br)cc1C=O | Brc1cc(Br)cc(C=O)c1 |

| InChI Key | Inferred from structure | RCPAZWISSAVDEA-UHFFFAOYSA-N | ZLDMZIXUGCGKMB-UHFFFAOYSA-N |

Spectroscopic Analysis

-

¹H NMR: The aldehyde proton (-CHO) would appear as a singlet far downfield, typically around δ 9.5-10.5 ppm. The aromatic protons would appear as distinct signals in the δ 7.0-8.0 ppm region, with their splitting patterns determined by their coupling relationships.

-

¹³C NMR: The carbonyl carbon of the aldehyde would be highly deshielded, appearing around δ 190 ppm. The aromatic carbons would resonate between δ 120-150 ppm, with carbons directly attached to bromine showing characteristic shifts.

-

FT-IR: Key vibrational bands would include a strong C=O stretch for the aldehyde at approximately 1700 cm⁻¹ and C-Br stretches at lower wavenumbers (typically 500-650 cm⁻¹).

Synthesis Methodologies

The synthesis of polybrominated benzaldehydes typically involves two primary strategies: the direct bromination of a benzaldehyde precursor or the formylation of a pre-brominated benzene ring. The choice of method depends on the desired substitution pattern and the availability of starting materials.

Protocol 1: Electrophilic Bromination of a Benzaldehyde Precursor

This approach involves the direct reaction of a less-substituted bromobenzaldehyde with a brominating agent. The existing bromine and aldehyde groups act as directors, influencing the position of subsequent bromination.

Step-by-Step Methodology:

-

Precursor Selection: Start with a commercially available dibromobenzaldehyde that can direct the third bromine to the desired position.

-

Reaction Setup: Dissolve the starting material in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).

-

Bromination: Add a brominating agent, such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS), often in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) to increase the electrophilicity of the bromine.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution) to consume excess bromine. Extract the product into an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography.

The causality behind using a Lewis acid is to polarize the Br-Br bond, creating a potent electrophile (Br⁺) that is more readily attacked by the electron-rich aromatic ring.

Safety, Handling, and Storage

As with all halogenated aromatic aldehydes, this compound should be handled with care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, the safety profile can be inferred from similar compounds like 2-amino-3,5-dibromobenzaldehyde and 3,5-dibromobenzaldehyde.

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [3][4]* Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors. [5][6]Facilities should be equipped with an eyewash station and a safety shower. [5]* Health Hazards: This class of compounds is typically irritating to the eyes, skin, and respiratory system. [4]Avoid contact with skin and eyes, and prevent dust generation and inhalation. [5][6]May be harmful if swallowed. [3]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents. [4][5]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous. [5]

Conclusion

This compound (CAS No. 477534-83-1) is a synthetically valuable, poly-functionalized building block. Its aldehyde group and multiple bromine substituents provide chemists, particularly those in drug discovery and materials science, with a versatile platform for constructing complex molecular targets. Through well-established synthetic protocols such as electrophilic substitution and functional group transformations like condensation and cross-coupling, this compound can be elaborated into a diverse range of novel structures. Prudent handling in accordance with established safety protocols for halogenated aromatic aldehydes is essential for its safe and effective use in research and development.

References

-

Kuujia.com. 477534-83-1(this compound). Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-Amino-3,5-dibromobenzaldehyde, 97%. Available from: [Link]

-

PubChem. 2-Amino-3,5-dibromobenzaldehyde | C7H5Br2NO | CID 688305. Available from: [Link]

-

Patsnap. Preparation method of 2-amino-3,5-dibromobenzaldehyde - Eureka. Available from: [Link]

-

PubChem. 3,5-Dibromobenzaldehyde | C7H4Br2O | CID 622077. Available from: [Link]

-

Patsnap. Production process of 2-amino-3,5-dibromobenzaldehyde - Eureka. Available from: [Link]

- Google Patents. CN107488126A - The method that the dibromo benzaldehyde of 2 amino 3,5 is synthesized by hydrogen peroxide.

- Google Patents. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.

-

SpectraBase. 3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE. Available from: [Link]

-

ResearchGate. (PDF) 3,5-Dibromo-2-hydroxybenzaldehyde. Available from: [Link]

-

PubChem. 2,3,5-Triiodobenzaldehyde | C7H3I3O | CID 53898080. Available from: [Link]

-

ResearchGate. (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available from: [Link]

-

MDPI. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available from: [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 2,3,5-Tribromobenzaldehyde

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5-Tribromobenzaldehyde, a halogenated aromatic aldehyde, represents a unique molecular scaffold with significant potential in synthetic chemistry and drug discovery. The strategic placement of three bromine atoms on the benzaldehyde framework imparts distinct electronic and steric properties, influencing its reactivity and potential biological activity. This technical guide provides a comprehensive analysis of the molecular structure of this compound, including its physicochemical properties, a proposed synthetic pathway, and an in-depth, predictive analysis of its spectroscopic characteristics. Given the limited availability of direct experimental data for this specific isomer, this guide leverages established principles of organic chemistry and comparative data from analogous brominated compounds to offer valuable, field-proven insights for researchers. Every protocol and analytical interpretation is designed as a self-validating system to ensure scientific integrity.

Introduction: The Significance of Polyhalogenated Benzaldehydes

Polybrominated aromatic compounds are a cornerstone in various fields, from flame retardants to active pharmaceutical ingredients. The presence of multiple bromine atoms can enhance lipophilicity, modulate metabolic stability, and provide reactive handles for further chemical modification through cross-coupling reactions. Benzaldehydes, in turn, are versatile intermediates, with the aldehyde moiety serving as a gateway to a vast array of chemical transformations. The convergence of these two features in this compound makes it a molecule of considerable interest for the synthesis of novel and complex chemical entities. This guide aims to provide a foundational understanding of its core molecular characteristics.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzene ring substituted with an aldehyde group (-CHO) at position 1, and bromine atoms at positions 2, 3, and 5.

Caption: Molecular structure of this compound.

The physical and chemical properties of this compound are predicted based on its structure and comparison with related compounds.

| Property | Predicted Value / Description | Source / Justification |

| CAS Number | 477534-83-1 | Kuujia.com[1] |

| Molecular Formula | C₇H₃Br₃O | Based on structure |

| Molecular Weight | 342.81 g/mol | Calculation based on atomic weights |

| Appearance | Off-white to pale yellow solid | Inferred from other brominated benzaldehydes |

| Solubility | Insoluble in water; soluble in organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate. | General property of non-polar aromatic compounds |

| Melting Point | Expected to be in the range of 80-120 °C | Comparison with isomers like 2,4,6-Tribromo-3-hydroxybenzaldehyde (117-122 °C)[2] |

Proposed Synthesis Pathway

Sources

Introduction: The Significance of 2,3,5-Tribromobenzaldehyde

An In-Depth Technical Guide to the Solubility of 2,3,5-Tribromobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of this compound, a crucial intermediate in various synthetic pathways. While specific experimental solubility data for this compound is not extensively published, this document synthesizes foundational chemical principles, data from structurally analogous compounds, and detailed experimental protocols to empower researchers in their handling and application of this molecule.

Halogenated benzaldehydes are a class of compounds with significant utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic placement of bromine atoms on the benzaldehyde scaffold, as in this compound, creates a highly reactive and versatile building block. For instance, the related compound 2-amino-3,5-dibromobenzaldehyde is a key intermediate in the synthesis of the mucolytic drug Ambroxol hydrochloride.[3][4] Similarly, 3,5-Dibromobenzaldehyde is a precursor for blue fluorescent dyes used in organic light-emitting diodes (OLEDs) and for creating novel anticancer agents.[5][6]

Understanding the solubility of this compound is paramount for its effective use in organic synthesis. Proper solvent selection is critical for reaction kinetics, purification processes such as crystallization, and the formulation of products. This guide offers a deep dive into the theoretical and practical aspects of its solubility.

Physicochemical Properties: A Comparative Analysis

To predict the solubility of this compound, it is instructive to compare its predicted properties with those of structurally similar, well-characterized benzaldehydes.

| Property | This compound (Predicted) | 2-Amino-3,5-dibromobenzaldehyde[7] | 3,5-Dibromobenzaldehyde[6] | Benzaldehyde |

| Molecular Formula | C₇H₃Br₃O | C₇H₅Br₂NO | C₇H₄Br₂O | C₇H₆O |

| Molecular Weight ( g/mol ) | 346.81 | 278.93 | 263.91 | 106.12 |

| Melting Point (°C) | Likely a solid at room temperature, with a melting point higher than 3,5-dibromobenzaldehyde due to increased molecular weight and potential for stronger intermolecular forces. | 136-139 | 84-88 | -26 |

| Boiling Point (°C) | Expected to be significantly higher than 3,5-dibromobenzaldehyde. | Not available | ~287 | 178.1 |

| Polarity | Moderately polar due to the carbonyl group, but the bulky, nonpolar bromine atoms will reduce overall polarity compared to benzaldehyde. | Polar, with the amino group contributing to hydrogen bonding potential. | Moderately polar. | Polar |

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting solubility.[8] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The solubility of aldehydes and ketones in organic solvents is generally good.[8][9][10]

The Role of Intermolecular Forces

The solubility of this compound in various organic solvents will be governed by the interplay of the following intermolecular forces:

-

Dipole-Dipole Interactions: The carbonyl group (C=O) of the aldehyde imparts a significant dipole moment, allowing for favorable interactions with polar solvents like acetone and ethyl acetate.[11]

-

London Dispersion Forces: The three bromine atoms and the benzene ring contribute to a large, polarizable electron cloud, leading to strong London dispersion forces. These forces will be dominant in interactions with nonpolar solvents such as toluene and hexane.

-

Hydrogen Bonding: this compound itself cannot act as a hydrogen bond donor. However, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, allowing for some interaction with protic solvents like ethanol and methanol.[9]

Structural Considerations

The presence of three bulky bromine atoms on the aromatic ring will influence solubility in several ways:

-

Increased Molecular Weight and Size: This leads to stronger London dispersion forces, which may favor solubility in larger, nonpolar solvents.

-

Reduced Polarity: The electron-withdrawing nature of the bromine atoms can influence the electron density of the aromatic ring and the carbonyl group. However, the overall effect of the large, nonpolar bromine atoms will likely be a decrease in overall polarity compared to benzaldehyde.

-

Steric Hindrance: The bromine atoms may sterically hinder the carbonyl group's ability to interact with solvent molecules, potentially affecting solubility in highly structured solvents.

Predicted Solubility Profile

Based on the principles outlined above and data from related compounds, the following is a predicted qualitative solubility profile for this compound.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | High | The moderate polarity of the aldehyde should align well with these solvents. Dichloromethane is often an excellent solvent for halogenated organic compounds. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to High | The carbonyl group can accept hydrogen bonds from the solvent. As the alkyl chain of the alcohol increases, solubility may decrease. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to High | Strong London dispersion forces between the tribromophenyl ring and the aromatic solvent will promote solubility. |

| Nonpolar Aliphatic | Hexane, Heptane | Low to Moderate | While London dispersion forces are present, the polarity of the carbonyl group may limit solubility in highly nonpolar aliphatic solvents. |

| Aqueous | Water | Very Low/Insoluble | The large, hydrophobic tribromophenyl moiety will dominate, making the molecule insoluble in water, similar to other higher molecular weight aldehydes and ketones.[8][12] |

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The equilibrium shake-flask method is a reliable and widely used technique.[1][2]

Workflow for Equilibrium Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

-

Equilibration:

-

Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for 24 to 48 hours to ensure that equilibrium is reached. The time required may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

Remove the vial from the shaker and allow it to stand for a short period to let the excess solid settle.

-

Centrifuge the vial to ensure complete separation of the solid from the supernatant.

-

Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette.

-

Dilute the collected supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Analysis:

-

UV-Vis Spectroscopy: If this compound has a distinct chromophore, prepare a series of standard solutions of known concentrations to create a calibration curve (absorbance vs. concentration). Measure the absorbance of the diluted sample and determine its concentration from the curve.

-

High-Performance Liquid Chromatography (HPLC): Develop an HPLC method with a suitable column and mobile phase. Create a calibration curve by injecting known concentrations and plotting peak area versus concentration. Inject the diluted sample and calculate the concentration.

-

-

Calculation of Solubility:

-

Use the concentration of the diluted sample and the dilution factor to calculate the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Safety and Handling

As with all halogenated aromatic compounds, appropriate safety precautions must be taken when handling this compound. While specific toxicity data for this compound is limited, the safety data for related compounds suggests that it should be handled with care. 3,5-Dibromobenzaldehyde is classified as causing severe skin burns and eye damage.[13]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

References

- Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogen

- Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogen

- Physical properties of Aldehydes, Ketones and Carboxylic Acids. GeeksforGeeks.

- 24.3 Physical Properties of Aldehydes and Ketones.

- Physical Properties of Ketones and Aldehydes. OpenOChem Learn.

- 3.10: Properties of Aldehydes and Ketones. Chemistry LibreTexts.

- Aldehydes, Ketones and Carboxylic Acids. NCERT.

- Structural formulae of the halogenated benzaldehydes studied in this work.

- Exploring 3,5-Dibromobenzaldehyde: Properties, Applic

- CN107488126A - The method that the dibromo benzaldehyde of 2 amino 3,5 is synthesized by hydrogen peroxide.

- Production process of 2-amino-3,5-dibromobenzaldehyde.

- 3,5-Dibromobenzaldehyde 56990-02-4. Sigma-Aldrich.

- Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2,3-Dibromo-6-fluorobenzaldehyde. Benchchem.

- 2-Amino-3,5-dibromobenzaldehyde | C7H5Br2NO | CID 688305. PubChem.

- (PDF) 3,5-Dibromo-2-hydroxybenzaldehyde.

- 3,5-Dibromobenzaldehyde | C7H4Br2O | CID 622077. PubChem.

- Chemistry12th HSC (Maharashtra State Board) Textbook ! | PDF | Crystal Structure. Scribd.

- Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 d

Sources

- 1. mdpi.com [mdpi.com]

- 2. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN107488126A - The method that the dibromo benzaldehyde of 2 amino 3,5 is synthesized by hydrogen peroxide - Google Patents [patents.google.com]

- 4. Production process of 2-amino-3,5-dibromobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 5. innospk.com [innospk.com]

- 6. 3,5-二溴苯甲醛 | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Amino-3,5-dibromobenzaldehyde | C7H5Br2NO | CID 688305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]

- 9. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 11. ncert.nic.in [ncert.nic.in]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 3,5-Dibromobenzaldehyde | C7H4Br2O | CID 622077 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Characterization of 2,3,5-Tribromobenzaldehyde

The Physicochemical Profile of Halogenated Benzaldehydes

Halogenated benzaldehydes are pivotal intermediates in organic synthesis.[1] Their physical properties are dictated by a combination of molecular weight, intermolecular forces (including dipole-dipole interactions and van der Waals forces), and molecular symmetry which influences crystal lattice packing.[3][4]

-

Melting Point (M.p.) : This is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a sharp, well-defined temperature range. The presence of impurities typically causes a depression and broadening of the melting point range, making it a critical indicator of sample purity.

-

Boiling Point (B.p.) : This is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5] Boiling point is strongly correlated with molecular weight and the strength of intermolecular forces; larger molecules and those with stronger intermolecular attractions exhibit higher boiling points.[6][7][8]

For a molecule like 2,3,5-Tribromobenzaldehyde, the three heavy bromine atoms significantly increase its molecular weight and introduce strong dipole moments, suggesting a high melting point and a very high boiling point.

Melting Point: A Cornerstone of Purity and Identity

The determination of a precise melting point is one of the most reliable and accessible methods for characterizing a solid organic compound.

Theoretical Framework

A pure, crystalline solid possesses a highly ordered lattice structure. The energy required to overcome these lattice forces and induce melting is consistent, resulting in a sharp melting range (typically <1°C). Impurities disrupt this crystal lattice, requiring less energy to melt the solid and resulting in a lower, broader melting range.

Reported Data for an Analogous Compound

While data for this compound is scarce, the isomeric compound 3,5-Dibromobenzaldehyde is well-characterized. This data serves as a valuable estimation point.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Reported Melting Point (°C) |

| 3,5-Dibromobenzaldehyde | 56990-02-4 | C₇H₄Br₂O | 263.91 g/mol | 84 - 88 |

Data sourced from multiple chemical suppliers.[9][10]

Given the addition of a third bromine atom, it is reasonable to predict that the melting point of this compound will be significantly higher than that of its dibrominated counterpart.

Authoritative Protocol for Melting Point Determination (Capillary Method)

This protocol describes a self-validating system for obtaining an accurate melting point.

Principle: A small, powdered sample of the compound is heated slowly in a capillary tube alongside a calibrated thermometer. The temperatures at which melting begins (onset) and is complete (liquefaction) are recorded as the melting range.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry. Crush a small amount of the crystalline solid into a fine powder on a watch glass.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: Secure the capillary tube to a thermometer with a small rubber band or wire, aligning the sample with the thermometer bulb.

-

Heating: Place the assembly in a melting point apparatus (such as a Thiele tube or a commercial digital instrument). Heat the apparatus at a moderate rate until the temperature is about 15-20°C below the expected melting point.

-

Data Acquisition: Decrease the heating rate to 1-2°C per minute. A slow heating rate is critical for thermal equilibrium between the sample, the heating medium, and the thermometer.

-

Observation: Record the temperature (T₁) at which the first droplet of liquid appears. Record the temperature (T₂) at which the entire sample has turned into a clear liquid. The melting point is reported as the range T₁ - T₂.

Visualization of Experimental Workflow

Caption: Workflow for Melting Point Determination.

Boiling Point: Challenges with Thermally Labile Compounds

Determining the boiling point of high-molecular-weight, polyhalogenated compounds requires careful consideration of their thermal stability.

Theoretical Considerations and Expected Behavior

The boiling point of an organic molecule generally increases with molecular weight.[7] However, many complex organic molecules, particularly those containing multiple halogen atoms, may decompose at temperatures below their atmospheric boiling point.[11][12][13] The energy required to vaporize the compound may be sufficient to break covalent bonds, leading to degradation rather than boiling.

For a related compound, 2-Amino-3,5-Dibromo Benzaldehyde, the boiling point is listed as "Not applicable; decomposes before boiling".[14] This strongly suggests that this compound, with an even higher molecular weight, is also likely to be thermally labile. Therefore, attempting to determine a boiling point at standard atmospheric pressure (760 mmHg) would likely result in sample decomposition. The most appropriate method would be to determine its boiling point under reduced pressure (vacuum distillation).

Authoritative Protocol for Micro-scale Boiling Point Determination

This method is ideal for research settings where sample quantities are limited and allows for an estimation of the boiling point.

Principle: A small amount of liquid is heated in a test tube containing an inverted capillary tube. As the liquid heats, trapped air and then sample vapor exit the capillary. When the external heat is removed, the liquid cools, and the point at which the internal vapor pressure equals the external pressure, the liquid is drawn back into the capillary.[5] The temperature at this moment is the boiling point.

Methodology:

-

Apparatus Setup: Place 0.5-1 mL of the sample into a small test tube (75x10 mm). Place a standard melting point capillary tube inside the test tube with the open end down.

-

Assembly: Attach the test tube to a thermometer. The bulb of the thermometer should be level with the bottom of the test tube.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

Observation: Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the inverted capillary tip.

-

Equilibration: Continue heating until a vigorous and continuous stream of bubbles is observed. This indicates that the vapor pressure inside the capillary has exceeded the atmospheric pressure.

-

Data Acquisition: Remove the heat source and allow the apparatus to cool slowly.

-

Measurement: The moment the bubbling stops and the liquid just begins to enter the capillary tube, record the temperature. This temperature is the boiling point of the liquid at the recorded atmospheric pressure.

Visualization of Experimental Workflow

Caption: Workflow for Micro-scale Boiling Point Determination.

Summary of Physicochemical Data

| Property | This compound | 3,5-Dibromobenzaldehyde (Isomer) |

| Molecular Formula | C₇H₃Br₃O | C₇H₄Br₂O |

| Molecular Weight | 342.81 g/mol | 263.91 g/mol |

| Melting Point (°C) | Requires Experimental Determination | 84 - 88[9][10] |

| Boiling Point (°C) | Likely Decomposes at Atm. Pressure | Est. 287.2 ± 20.0[15] |

Conclusion

The precise determination of melting and boiling points for a specialized reagent like this compound is paramount for its effective use in research and development. While published data for this specific isomer is limited, this guide provides the robust, authoritative experimental protocols necessary for its empirical determination. The evidence from analogous compounds strongly suggests that this compound is a high-melting solid that is prone to thermal decomposition below its atmospheric boiling point. Therefore, researchers should prioritize the careful, slow determination of its melting range as a primary indicator of purity and identity, and employ vacuum techniques if a boiling point is required.

References

-

Fan, Y., et al. (2008). 3,5-Dibromo-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E64, o799. Available at: [Link]

-

The Organic Chemistry Tutor. (2018). Boiling Point of Organic Compounds. YouTube. Available at: [Link]

-

Medved, M., et al. (2020). Products of thermal decomposition of brominated polymer flame retardants. Chemical Engineering Transactions, 82, 439-444. Available at: [Link]

-

Ribeiro da Silva, M., et al. (2023). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. Available at: [Link]

-

Stec, A. A., & Hull, T. R. (2021). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Polymers, 13(1), 137. Available at: [Link]

-

Chemistry LibreTexts. (2022). Intermolecular Forces and Relative Boiling Points (bp). Available at: [Link]

-

ResearchGate. (2023). Structural formulae of the halogenated benzaldehydes studied in this work. Available at: [Link]

-

Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(3), 245-276. Available at: [Link]

-

Harsha, P., & Das, D. (2023). Role of halogen atoms in the mechanical properties of para-substituted benzaldehyde oximes. New Journal of Chemistry, 47(30), 14227-14234. Available at: [Link]

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds. Available at: [Link]

- Rozen, S., & Brand, M. (1990). Method for the bromination of aromatic compound. Google Patents. US4954648A.

-

National Center for Biotechnology Information. (n.d.). Benzaldehyde. PubChem Compound Database. Available at: [Link]

-

JoVE. (2020). Boiling Points - Procedure. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Boiling & Melting Points. Available at: [Link]

-

Wikipedia. (n.d.). Benzaldehyde. Available at: [Link]

-

Jakab, E., & Blazsó, M. (2003). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 70(1), 1-13. Available at: [Link]

-

IndiaMART. (n.d.). 2-Amino-3,5-Dibromo Benzaldehyde Manufacturer in Ankleshwar. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3,5-Dibromobenzaldehyde. PubChem Compound Database. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Role of halogen atoms in the mechanical properties of para-substituted benzaldehyde oximes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Video: Boiling Points - Procedure [jove.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. Supplemental Topics [www2.chemistry.msu.edu]

- 9. Sigma Aldrich 3,5-Dibromobenzaldehyde 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 10. 3,5-ジブロモベンズアルデヒド | Sigma-Aldrich [sigmaaldrich.com]

- 11. m.ciop.pl [m.ciop.pl]

- 12. Research Portal [researchportal.murdoch.edu.au]

- 13. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-Amino-3,5-Dibromo Benzaldehyde Manufacturer in Ankleshwar [nigamfinechem.co.in]

- 15. 3,5-Dibromobenzaldehyde | 56990-02-4 [chemicalbook.com]

Spectroscopic Characterization of 2,3,5-Tribromobenzaldehyde: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 2,3,5-tribromobenzaldehyde. In the absence of publicly available, experimentally verified spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict its spectral features. Furthermore, it offers detailed, field-proven protocols for acquiring high-fidelity spectroscopic data, intended to serve as a practical resource for researchers, scientists, and professionals in drug development and chemical synthesis. The methodologies outlined herein are designed to ensure data integrity and reproducibility, forming a self-validating framework for the structural elucidation of this compound and related halogenated aromatic compounds.

Introduction: The Challenge of Characterizing Heavily Substituted Aromatics

This compound is a halogenated aromatic aldehyde of interest in synthetic organic chemistry. Its utility as a building block or intermediate necessitates unambiguous structural verification, a task for which spectroscopic methods are indispensable. The polysubstituted nature of this molecule, with three electron-withdrawing bromine atoms and an aldehyde group, creates a unique electronic environment that profoundly influences its spectroscopic signature.

This guide addresses the current gap in readily accessible, published experimental data for this compound. By applying fundamental spectroscopic principles and drawing comparisons with structurally related analogs, we present a robust predictive analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra. This predictive framework is complemented by detailed experimental workflows, providing a comprehensive toolkit for researchers aiming to synthesize and characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the cornerstone of molecular structure determination. For this compound, we anticipate a spectrum defined by the deshielding effects of the electronegative substituents.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the aldehyde proton and the two remaining aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet (s) | N/A | The aldehyde proton is highly deshielded by the adjacent carbonyl group, resulting in a characteristic downfield shift. This is a common feature in benzaldehydes.[1] |

| Aromatic H-6 | 8.0 - 8.2 | Doublet (d) | ~2.5 | This proton is ortho to the electron-withdrawing aldehyde group and meta to a bromine atom, leading to a significant downfield shift. It will exhibit meta-coupling with H-4. |

| Aromatic H-4 | 7.8 - 8.0 | Doublet (d) | ~2.5 | This proton is ortho to one bromine atom and meta to another, as well as being para to the aldehyde group. It will be deshielded and show meta-coupling to H-6. |

Causality Behind Predictions: The electron-withdrawing nature of both the bromine atoms and the aldehyde group reduces electron density on the aromatic ring, deshielding the protons and shifting their signals to a lower field (higher ppm). The predicted meta-coupling (⁴J) of ~2.5 Hz is characteristic of protons separated by three bonds on a benzene ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required for data acquisition.[2]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | 188 - 192 | The carbonyl carbon of an aldehyde is characteristically found in this highly deshielded region. |

| C-1 (C-CHO) | 136 - 140 | The carbon atom bearing the aldehyde group will be deshielded. |

| C-2 (C-Br) | 125 - 129 | Directly attached to a bromine atom, this carbon will be significantly deshielded. |

| C-3 (C-Br) | 128 - 132 | Also directly attached to a bromine atom. |

| C-4 (C-H) | 130 - 134 | The carbon bearing a proton, influenced by adjacent bromine atoms. |

| C-5 (C-Br) | 120 - 124 | Directly attached to a bromine atom. |

| C-6 (C-H) | 135 - 139 | The carbon bearing the other proton, influenced by the adjacent aldehyde group and bromine atom. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.[2]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is critical for high resolution.

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-45° pulse angle, 2-4 second acquisition time, 1-5 second relaxation delay, 8-16 scans).[1][2]

-

Acquire the ¹³C NMR spectrum. This will require a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[2]

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform a baseline correction to obtain a flat baseline.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the protons.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Diagram of NMR Workflow:

Caption: A logical workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the carbonyl group and the aromatic ring.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type | Rationale |

| C-H (Aldehyde) | 2820-2850 and 2720-2750 | C-H Stretch | Aldehydes typically show a characteristic pair of weak to medium bands (a Fermi doublet).[3] |

| C=O (Carbonyl) | 1690 - 1715 | C=O Stretch | The carbonyl stretch is a strong, sharp absorption. Conjugation with the aromatic ring and the presence of electron-withdrawing groups typically shifts this absorption to a lower wavenumber compared to aliphatic aldehydes.[3] |

| C=C (Aromatic) | 1550 - 1600 | C=C Stretch | Medium intensity absorptions characteristic of the aromatic ring. |

| C-H (Aromatic) | 3050 - 3100 | C-H Stretch | Weak to medium absorptions appearing just above 3000 cm⁻¹. |

| C-Br | 500 - 650 | C-Br Stretch | Strong absorptions in the fingerprint region, although they can be difficult to assign definitively. |

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Collect the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, offering further structural confirmation.

Predicted Mass Spectrum

For this compound (C₇H₃Br₃O), the most telling feature will be the isotopic pattern of the molecular ion peak due to the presence of three bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio.

-

Molecular Weight: The calculated monoisotopic mass is approximately 341.77 g/mol .

-

Molecular Ion (M⁺) Cluster: The presence of three bromine atoms will result in a characteristic cluster of peaks for the molecular ion. We would expect to see major peaks at m/z values corresponding to the different combinations of ⁷⁹Br and ⁸¹Br isotopes (e.g., M⁺, M+2, M+4, M+6). The relative intensities of these peaks will be approximately in a 1:3:3:1 ratio.

-

Key Fragmentation Pathways:

-

Loss of H radical: A peak at [M-1]⁺ corresponding to the loss of the aldehydic hydrogen.

-

Loss of CO (decarbonylation): A significant peak at [M-29]⁺ (loss of H and CO) is very common for aromatic aldehydes, leading to the formation of a tribromophenyl cation.

-

Loss of Br radical: Peaks corresponding to [M-79]⁺ and [M-81]⁺.

-

Diagram of Predicted MS Fragmentation:

Caption: Predicted fragmentation of this compound.

Experimental Protocol for MS Data Acquisition (EI)

Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate positively charged ions.

-

Mass Analysis: Accelerate the generated ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. Analyze the molecular ion cluster and the major fragment ions to confirm the structure.

Conclusion

While experimental spectra for this compound are not readily found in the public domain, a thorough understanding of spectroscopic principles allows for a detailed prediction of its NMR, IR, and MS data. This guide provides a robust predictive framework and the necessary experimental protocols to empower researchers to confidently acquire and interpret the spectroscopic data for this compound. The self-validating nature of these combined techniques, when executed with the described methodologies, will ensure the unambiguous structural elucidation of this compound, facilitating its use in further research and development.

References

- BenchChem. (n.d.). Spectroscopic Analysis of 2-Amino-3,5-dibromobenzaldehyde: A Technical Guide to ¹H and ¹³C NMR.

- PubChem. (n.d.). 2-Amino-3,5-dibromobenzaldehyde. National Center for Biotechnology Information.

- ChemicalBook. (n.d.). 2-Bromobenzaldehyde(6630-33-7) 1H NMR spectrum.

- NIST. (n.d.). Benzaldehyde, 2-bromo-. NIST Chemistry WebBook.

- BenchChem. (n.d.). A Comparative Analysis of the 1H NMR Spectrum of 4-Bromobenzaldehyde.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde.

- PubChem. (n.d.). 3,5-Dibromobenzaldehyde. National Center for Biotechnology Information.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Researcher's Guide to Sourcing Non-Catalog Intermediates: The Case of 2,3,5-Tribromobenzaldehyde

This guide provides a technical framework for researchers, chemists, and drug development professionals on the strategic sourcing of non-catalog chemical intermediates, using the polysubstituted aromatic compound 2,3,5-Tribromobenzaldehyde (CAS No. 115569-70-1) as a practical case study. We will explore the supplier landscape, establish a robust qualification protocol, and detail the critical data required to ensure the quality and consistency of starting materials for advanced scientific applications.

The Strategic Importance of Starting Material Quality

In drug discovery and materials science, the integrity of the final product is inextricably linked to the quality of its constituent starting materials and intermediates.[1] High-purity reagents are fundamental to ensuring drug efficacy, safety, and the reproducibility of experimental results.[1] Impurities, even at trace levels, can have profound negative impacts:

-

Altered Biological Activity: Uncharacterized impurities can lead to unexpected side effects or diminished therapeutic efficacy.[1]

-

Reaction Failure: Contaminants can poison catalysts, inhibit reactions, or lead to the formation of complex side products, significantly lowering the yield and complicating purification.

-

Compromised Reproducibility: The variability between batches from different suppliers, or even different lots from the same supplier, can introduce uncontrolled variables that undermine the reliability of research data.

For complex molecules like this compound, a key challenge is controlling the formation of positional isomers during synthesis (e.g., 2,4,5- or 3,4,5-tribromobenzaldehyde). These isomers often have very similar physical properties, making them exceptionally difficult to separate from the desired product. Their presence can lead to the generation of isomeric impurities in all subsequent synthetic steps, posing a significant analytical and purification challenge. Therefore, rigorous supplier qualification is not merely a procurement task but a critical component of risk management in research and development.

Navigating the Supplier Landscape for Niche Chemicals

Unlike common reagents, this compound is not a standard off-the-shelf product available from the largest chemical distributors. Sourcing such a specialized molecule requires a multi-tiered approach that extends beyond standard catalog searches.

Tier 1: Major Global Distributors (Custom Synthesis Divisions)

Companies like Sigma-Aldrich (Merck) and Thermo Fisher Scientific [1][2] are primary resources. While they may not list this specific isomer in their catalogs, their custom synthesis departments are well-equipped to produce it on demand. This is often a reliable but potentially more expensive option, best suited for projects where quality and documentation are paramount.

Tier 2: Specialized Chemical Producers

A landscape of small to medium-sized producers, such as BLD Pharm , focuses on a broader range of building blocks and intermediates.[3][4] These companies are more likely to have either synthesized such compounds in the past or have the capability to produce them efficiently. Their catalogs are often more extensive for non-standard reagents.

Tier 3: Chemical Search Aggregators

Platforms like PubChem and MolPort are indispensable discovery tools.[5][6] They do not sell chemicals directly but aggregate catalogs from hundreds of global suppliers, including many smaller, specialized companies that are difficult to find otherwise. These platforms allow researchers to cast a wide net and identify potential sources that may offer the compound on a semi-regular or make-to-order basis.

A Protocol for Supplier Identification and Qualification

A systematic approach is essential to mitigate the risks associated with sourcing non-catalog chemicals. The following workflow provides a self-validating system for identifying and qualifying a potential supplier.

Experimental Workflow: Supplier Qualification

Caption: Workflow for sourcing and qualifying suppliers of non-catalog chemicals.

Decoding the Certificate of Analysis (CoA)

The Certificate of Analysis is the single most important document for evaluating a chemical's quality. However, a CoA is only as reliable as the data it contains. Researchers must critically evaluate this document rather than taking it at face value.

The table below outlines the essential parameters to scrutinize on a CoA for a compound like this compound.

| Parameter | Analytical Method | Acceptable Criteria for R&D | Rationale & Key Considerations |

| Identity | ¹H NMR, ¹³C NMR | Spectrum consistent with proposed structure. | The proton and carbon NMR spectra are the definitive proof of structure. Check for correct chemical shifts, integration values, and splitting patterns. Absence of significant unassigned peaks is critical. |

| Purity | HPLC, GC | ≥ 98.0% | The analytical method must be appropriate for the compound. HPLC is standard for non-volatile solids. The chromatogram should be provided, showing a clean baseline and minimal impurity peaks. |

| Appearance | Visual Inspection | White to off-white or light-yellow powder/crystals. | A significant deviation from the expected color (e.g., dark brown, black) can indicate degradation or the presence of gross impurities. |

| Melting Point | Melting Point Apparatus | A narrow range (e.g., 2-3 °C) consistent with literature values. | Impurities typically depress and broaden the melting point range. A sharp melting point is a good secondary indicator of high purity. |

| Residual Solvents | GC-HS, ¹H NMR | Specified and below acceptable limits (e.g., <0.5%). | Residual solvents from purification can interfere with subsequent reactions or be toxic in biological assays. |

| Isomeric Purity | High-Resolution GC/HPLC | No detectable isomeric peaks above a defined threshold (e.g., 0.1%). | This is often not explicitly stated and may require direct inquiry. The presence of other tribromobenzaldehyde isomers is a major risk. |

Safety, Handling, and Storage

While specific safety data for this compound is not widely available, data from close analogs like 3,5-Dibromobenzaldehyde (CAS 56990-02-4) can serve as a reliable proxy.[7]

-

Hazard Classification: Such compounds are typically classified as causing severe skin burns and eye damage (GHS05).[7] They may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent oxidation of the aldehyde functional group.

Conclusion

The successful procurement of specialized, non-catalog reagents like this compound is a multi-faceted process that hinges on diligent research, technical evaluation, and clear communication. By moving beyond simple catalog searches and adopting a rigorous qualification workflow, researchers can mitigate significant project risks, ensuring the integrity of their starting materials and the ultimate success of their scientific endeavors. The final and most critical step is always in-house analytical verification, which provides the ultimate assurance of quality and identity before the material is committed to a synthetic route.

References

- Apollo Scientific. (n.d.). Why High-Purity Chemicals Matter in Drug Discovery.

- Sigma-Aldrich. (n.d.). 3,5-Dibromobenzaldehyde 56990-02-4.

- Cartel International. (n.d.). 2 AMINO 3 5 DIBROMO BENZALDEHYDE ADBA Latest Price Exporter.

- BLD Pharm. (n.d.). 93701-40-7 | 2,3,4-Tribromobenzaldehyde.

- Fisher Scientific. (n.d.). Sigma Aldrich 3,5-Dibromobenzaldehyde 1 g.

- BLD Pharm. (n.d.). 145123-24-6 | 2-Amino-3-bromobenzaldehyde.

- BLD Pharm. (n.d.). 29124-57-0 | 2-Amino-5-bromobenzaldehyde.

- PubChem. (n.d.). 2-Amino-3,5-dibromobenzaldehyde.

- Sigma-Aldrich. (n.d.). 2-Amino-3,5-dibromobenzaldehyde 97 50910-55-9.

- BLD Pharm. (n.d.). (Bromides).

- MolPort. (n.d.). Directory By Molport ID.

- BLD Pharm. (n.d.). 57704-12-8 | 5-Bromo-3-ethyl-2-hydroxybenzaldehyde.

- Sigma-Aldrich. (n.d.). 3,5-Dibromobenzaldehyde 56990-02-4 Documentation.

- MolPort. (n.d.). Molport: Access Denied.

- Matrix Scientific. (2020). CERTIFICATE OF ANALYSIS - 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.

- PubChem. (n.d.). 3,5-Dibromobenzaldehyde.

- Thermo Fisher Scientific. (n.d.). 3,5-Dibromobenzaldehyde, 98+% 25 g.

- Sigma-Aldrich. (n.d.). 3,5-Dibromobenzaldehyde Properties.

Sources

- 1. H31689.03 [thermofisher.com]

- 2. 3,5-Dibromobenzaldehyde, 98+% 25 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 93701-40-7|2,3,4-Tribromobenzaldehyde|BLD Pharm [bldpharm.com]

- 4. (Bromides) | BLDpharm [bldpharm.com]

- 5. 2-Amino-3,5-dibromobenzaldehyde | C7H5Br2NO | CID 688305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Research Chemical Suppliers, Catalogs and a Searchable Molecule Database | Molport [molport.com]

- 7. 3,5-Dibromobenzaldehyde | C7H4Br2O | CID 622077 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Significance of 2,3,5-Tribromobenzaldehyde

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2,3,5-Tribromobenzaldehyde

This guide provides a comprehensive overview of the viable starting materials and synthetic strategies for the preparation of this compound, a key intermediate in the development of novel pharmaceuticals and advanced materials. The methodologies discussed are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and drug development professionals a robust framework for its synthesis.

This compound is a highly functionalized aromatic aldehyde whose unique substitution pattern makes it a valuable building block in organic synthesis. The presence of three bromine atoms and a reactive aldehyde group allows for a diverse range of chemical transformations, including carbon-carbon bond formation, nucleophilic additions, and the introduction of various functional groups. This versatility has led to its use in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. This guide will explore the primary synthetic routes to this important compound, focusing on the selection of appropriate starting materials and the rationale behind the chosen experimental conditions.

Strategic Approaches to Synthesis: Selecting the Optimal Starting Material

The synthesis of this compound can be approached from several key starting materials. The choice of a particular route will depend on factors such as the availability of precursors, desired scale of the reaction, and the required purity of the final product. The following sections detail the most practical and scientifically sound approaches.

Pathway I: Electrophilic Bromination of Benzaldehyde Derivatives

A direct and intuitive approach to this compound is the electrophilic bromination of a less substituted benzaldehyde. However, the directing effects of the aldehyde group, which is meta-directing and deactivating, present a significant challenge in achieving the desired 2,3,5-substitution pattern. A more strategic approach involves the bromination of a pre-functionalized benzaldehyde to control the regioselectivity.

3,5-Dibromobenzaldehyde is a commercially available and synthetically accessible starting material.[1][2][3] The introduction of a third bromine atom at the C2 position can be achieved through electrophilic bromination. The two existing bromine atoms and the aldehyde group are all meta-directing, which does not favor substitution at the C2 position. Therefore, this route may require harsh reaction conditions or specific catalysts to overcome the inherent regiochemical preference.

Experimental Protocol: Bromination of 3,5-Dibromobenzaldehyde

-

Dissolution: Dissolve 3,5-Dibromobenzaldehyde in a suitable solvent, such as a mixture of sulfuric acid and nitric acid, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Brominating Agent: Slowly add a solution of bromine in the same acidic solvent to the reaction mixture at a controlled temperature, typically between 0 and 25 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-